![molecular formula C10H8Cl2O2S2 B14587422 1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene CAS No. 61442-01-1](/img/structure/B14587422.png)
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of two chlorine atoms attached to the benzene ring at the 1 and 4 positions, and a sulfonyl group linked through an ethenyl bridge. The compound’s unique structure makes it an interesting subject for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene typically involves multiple steps, starting from benzene. The initial step often includes the chlorination of benzene to introduce chlorine atoms at the desired positions. This can be achieved using chlorine gas in the presence of a catalyst such as ferric chloride .
This can be done through a series of electrophilic aromatic substitution reactions, where the benzene ring is activated by the presence of electron-withdrawing groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are typically carried out in reactors designed to handle the exothermic nature of the reactions and to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atoms .
科学的研究の応用
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene exerts its effects involves interactions with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The chlorine atoms and the ethenyl bridge also play roles in determining the compound’s overall chemical behavior .
類似化合物との比較
Similar Compounds
1,4-Dichlorobenzene: Lacks the sulfonyl and ethenyl groups, making it less reactive in certain types of reactions.
2,5-Dichlorostyrene: Similar structure but lacks the sulfonyl group, affecting its chemical properties and applications.
Uniqueness
1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene is unique due to the presence of both chlorine atoms and the sulfonyl-ethenyl bridge.
特性
CAS番号 |
61442-01-1 |
|---|---|
分子式 |
C10H8Cl2O2S2 |
分子量 |
295.2 g/mol |
IUPAC名 |
1,4-dichloro-2-(2-ethenylsulfonylethenylsulfanyl)benzene |
InChI |
InChI=1S/C10H8Cl2O2S2/c1-2-16(13,14)6-5-15-10-7-8(11)3-4-9(10)12/h2-7H,1H2 |
InChIキー |
TWSQAPMPQILWQB-UHFFFAOYSA-N |
正規SMILES |
C=CS(=O)(=O)C=CSC1=C(C=CC(=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


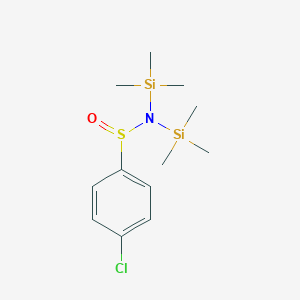
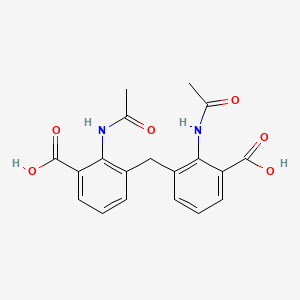
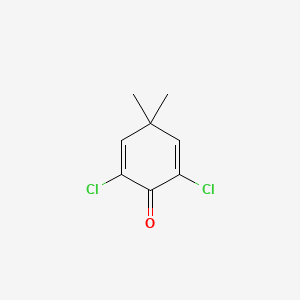
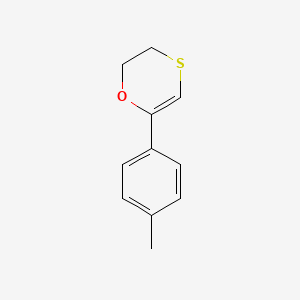
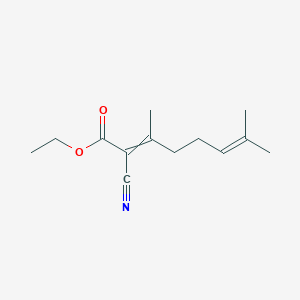
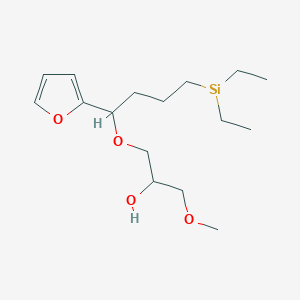
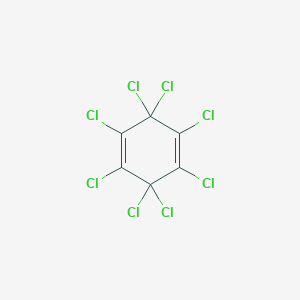
![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
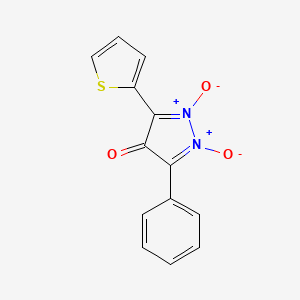
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
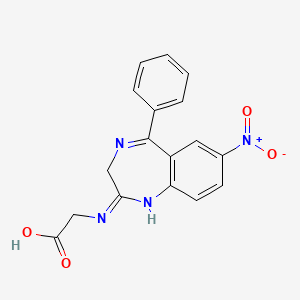

![3-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14587434.png)
